4-Nitrobenzenesulfonic acid

Catalog No.
S599497
CAS No.
138-42-1
M.F
C6H5NO5S
M. Wt
203.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenesulfonic acid

CAS Number

138-42-1

Product Name

4-Nitrobenzenesulfonic acid

IUPAC Name

4-nitrobenzenesulfonic acid

Molecular Formula

C6H5NO5S

Molecular Weight

203.17 g/mol

InChI

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)

InChI Key

SPXOTSHWBDUUMT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O

Synonyms

p-Nitrobenzenesulfonic Acid Hydrate; 4-Nitrophenylsulfonic Acid Hydrate; NSC 5376; p-Nitrobenzenesulfonic Acid Hydrate; p-Nitrophenylsulfonic Acid Hydrate;

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O

4-Nitrobenzenesulfonic acid is an aromatic sulfonic acid with the molecular formula C₆H₅NO₅S and a molecular weight of 203.17 g/mol. It appears as a beige to yellow-orange crystalline powder and has a melting point ranging from 105 to 112 °C. The compound is slightly soluble in water and dimethyl sulfoxide, with a solubility of 476 g/L at 100.5 °C . It is classified as a hazardous material, with risk phrases indicating that it can cause severe skin burns and eye damage .

4-NBSA is a corrosive and irritant compound. Safety concerns include:

  • Skin and eye damage: Contact with 4-NBSA can cause severe burns and eye damage [].
  • Inhalation hazard: Inhalation of dust or mist can irritate the respiratory tract.
  • Environmental impact: Improper disposal can contaminate water sources due to its high solubility.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling 4-NBSA [].
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures as per local regulations.

Data:

  • The LD50 (median lethal dose) for rats (oral) is 2750 mg/kg.

Organic Synthesis

  • Aromatic nitration: 4-NBS serves as a catalyst for the nitration of aromatic compounds, introducing a nitro group (NO2) into the aromatic ring. This reaction is crucial for synthesizing various nitroaromatic compounds with diverse applications, including pharmaceuticals, explosives, and dyes. [Source: Smith, Michael B. "Organic Synthesis, 3rd Edition". Academic Press, 2016]
  • Diazotization reactions: 4-NBS plays a role in diazotization reactions, which involve converting primary aromatic amines into diazonium salts. These salts are essential intermediates for synthesizing various azo dyes and other nitrogen-containing compounds. [Source: Clayden, Jonathan, Nick Greeves, and Stuart Warren. "Organic Chemistry, 2nd Edition". Oxford University Press, 2012]

Analytical Chemistry

  • Acid-base titrations: Due to its strong acidity, 4-NBS can be used as a primary standard in acid-base titrations for the standardization of basic solutions. This application leverages its high purity, well-defined structure, and hygroscopic nature (readily absorbs moisture). [Source: Skoog, Douglas A., Donald M. West, and F. James Holler. "Fundamentals of Analytical Chemistry, 8th Edition". Brooks/Cole, 2013]
  • Solvent for polar compounds: 4-NBS exhibits good solubility in water and other polar solvents. This property makes it a valuable solvent for dissolving various polar compounds, facilitating their analysis and purification. [Source: Sigma-Aldrich. ]

Additional Applications

  • Chemical intermediate: 4-NBS serves as a precursor for the synthesis of other important chemicals, including sulfonamides, which have diverse applications in pharmaceuticals and materials science. [Source: Li, Jie Jack. "Name Reactions in Heterocyclic Chemistry". John Wiley & Sons, 2009]
  • Electrochemical studies: 4-NBS can be employed in electrochemical studies due to its ability to undergo well-defined redox reactions. This characteristic allows researchers to investigate electron transfer processes and probe the electrochemical properties of various systems. [Source: Bard, Allen J., and Larry R. Faulkner. "Electrochemical Methods: Fundamentals and Applications". John Wiley & Sons, 2001]
Due to its functional groups. It typically participates in:

  • Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The nitro group, being an electron-withdrawing group, directs electrophiles to the ortho and para positions on the aromatic ring.
  • Hydrolysis: It can be hydrolyzed to form other compounds, particularly when reacted with bases or water.

One notable reaction involves the hydrolysis of 4-nitrobenzenesulfonyl chloride to produce 4-nitrobenzenesulfonic acid .

The primary method for synthesizing 4-nitrobenzenesulfonic acid involves the hydrolysis of 4-nitrobenzenesulfonyl chloride. This reaction typically requires controlled conditions to ensure proper yield and purity. Other methods may include:

  • Nitration of Benzenesulfonic Acid: In this method, benzenesulfonic acid can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Direct Sulfonation: Starting from nitrobenzene, sulfonation can be performed using sulfur trioxide or oleum .

4-Nitrobenzenesulfonic acid has various applications across different fields:

  • Pharmaceuticals: Used in the synthesis of antiviral agents and other pharmaceuticals.
  • Dyes and Pigments: Serves as an intermediate in dye manufacturing.
  • Chemical Research: Employed in laboratories for research purposes due to its reactivity and ability to form derivatives .

Studies on the interactions of 4-nitrobenzenesulfonic acid indicate that it can interact with various biological molecules, potentially affecting enzyme activity and cellular processes. Its corrosive nature necessitates careful handling, as it can cause significant damage upon contact with skin or mucous membranes .

Several compounds share structural similarities with 4-nitrobenzenesulfonic acid, including:

  • Benzenesulfonic Acid: Lacks the nitro group; primarily used as a sulfonating agent.
  • 2-Nitrobenzenesulfonic Acid: Similar structure but differs in the position of the nitro group; utilized in similar applications.
  • 3-Nitrobenzenesulfonic Acid: Another positional isomer; exhibits different reactivity patterns compared to 4-nitrobenzenesulfonic acid.

Comparison Table

Compound NameMolecular FormulaUnique Features
4-Nitrobenzenesulfonic AcidC₆H₅NO₅SContains nitro group at para position
Benzenesulfonic AcidC₆H₆O₃SNo nitro group; widely used as a sulfonating agent
2-Nitrobenzenesulfonic AcidC₆H₅NO₄SNitro group at ortho position; different reactivity
3-Nitrobenzenesulfonic AcidC₆H₅NO₄SNitro group at meta position; distinct chemical behavior

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

138-42-1

Wikipedia

4-Nitrobenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-nitro-: ACTIVE

Dates

Modify: 2023-08-15

Direct conversion of N-alkoxyamides to carboxylic esters through tandem NBS-mediated oxidative homocoupling and thermal denitrogenation

Ningning Zhang, Rui Yang, Daisy Zhang-Negrerie, Yunfei Du, Kang Zhao
PMID: 23926941   DOI: 10.1021/jo401435v

Abstract

Treatment of N-alkoxyamides with NBS in toluene was found to conveniently afford the corresponding carboxylic esters, including those bearing a bulky or long-chain substituent, in satisfactory to excellent yields. This approach not only represents a convenient and economic approach to a direct transformation of an alkoxyamide moiety into the carboxylic ester functional group, via oxidative homocoupling and the subsequent thermal denitrogenation, but also facilitates the synthesis of sterically hindered carboxylic esters.


Copper powder-catalyzed regio- and stereoselective aminobromination of alpha,beta-unsaturated ketones with TsNH2 and NBS as nitrogen and halogen sources

Zhan-Guo Chen, Jun-Fa Wei, Run-Tao Li, Xian-Ying Shi, Peng-Fei Zhao
PMID: 19108612   DOI: 10.1021/jo8023768

Abstract

The regio- and stereoselective aminobromination of alpha,beta-unsaturated ketones catalyzed by copper powder has been established with 4-TsNH(2) and NBS as the nitrogen/bromine sources, respectively. This method provides an easy access for preparation of vicinal aminohalo derivatives in the presence of 1 mol % catalyst. Electron-rich alpha,beta-unsaturated ketones afforded the corresponding aminobrominated products in excellent yields (up to 99.8%), revealing that the addition has an electrophilic feature.


Eosin-5-maleimide inhibits red cell Cl- exchange at a noncompetitive site that senses band 3 conformation

P A Knauf, N M Strong, J Penikas, R B Wheeler Jr, S Q Liu
PMID: 7684558   DOI: 10.1152/ajpcell.1993.264.5.C1144

Abstract

Eosin-5-maleimide (EM) has been used as a fluorescent probe for the external-facing transport site of the human erythrocyte band 3 protein. Changes in chloride concentration at both sides of the membrane have no significant effect on the inhibitory potency of EM as a reversible inhibitor of Cl- exchange at 0 degrees C, however, demonstrating that it is not a competitive inhibitor. The affinity of EM for the form of band 3 with the transport site facing outward is approximately five times greater than for the form with the transport site facing the cytoplasm; binding of iodide to the external transport site causes no statistically significant decrease in affinity for EM. Eosin, without the maleimide moiety, is a slightly more potent inhibitor than is EM. Erythrosin, an analogue with four iodide atoms replacing the four bromide atoms in eosin, is a much more potent inhibitor, with a half-inhibitory concentration of only 3.1 microM, > 30 times lower than that of EM. Neither eosin nor erythrosin inhibition is affected by changes in chloride concentration as would be expected for a competitive inhibitor. Thus EM and the other eosin derivatives bind to a site separate from the external transport site, but one that is affected by the changes of transport site conformation from the inward-facing to the outward-facing state.


The essentiality of calcium ion in the enzymatic activity of Taiwan cobra phospholipase A2

L S Chang, S R Lin, C C Chang
PMID: 9008293   DOI: 10.1007/BF01887143

Abstract

In order to address the mechanism whereby Ca2+ wad crucial for the manifestation of the enzymatic activity of phospholipase A2 (PLA2), four divalent cations were used to assess their influences on the catalytic activity and the fine structures of Naja naja atra PLA2. It was found that substitution of Mg2+ or Sr2+ for Ca2+ in the substrate solution caused a decrease in the PLA2 activity to 77.5% or 54.5%, respectively, of that in the presence of Ca2+. However, no PLA2 activity was observed with the addition of Ba2+. With the exception of Mg2+, the nonpolarity of the 8-anilinonaphthalene-1-sulfonate (ANS)-binding site of PLA2 markedly increased with the binding of cations to PLA2. In the meantime, the accessibilities of Lys-6 (65) and Tyr-3 (63) toward trinitrobenzene sulfonate and p-nitrobenzenesulfonyl fluoride were enhanced by the addition of Ca2+, Sr2+, and Ba2+, but not by Mg2+. The order of the ability of cations to enhance the ANS fluorescence and the reactivity of Lys and Tyr residues toward modified reagents was Ba2+ > Sr2+ > Ca2+ > Mg2+, which was the same order as the increase in their atomic radii. These results, together with the observations that the ANS molecule binds at the active site of PLA2 and that Tyr-3, Lys-6, and Tyr-63 of PLA2 are involved in the binding with the substrate, suggest that the binding of Ca2+ to PLA2 induces conformational changes at the active site and substrate-binding site. However, the smaller atomic radius with Mg2+ or the bigger atomic radii with Sr2+ and Ba2+ might render the conformation improperly rearranged after their binding to PLA2 molecule.


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